molecular formula C7H5N3O2 B1306794 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 78316-08-2

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B1306794
CAS RN: 78316-08-2
M. Wt: 163.13 g/mol
InChI Key: CEZJOKOKGRAPMR-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridine derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse range of applications, including their use as building blocks in pharmaceuticals and materials science. These compounds are characterized by a fused ring structure that combines the features of imidazole and pyridine rings.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. For instance, the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage has been reported as an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids . Additionally, a one-pot synthesis method starting from a carboxylic acid and 2-methylaminopyridines using propane phosphoric acid anhydride has been developed to introduce various substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines10. Furthermore, the multicomponent reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been utilized to produce fully substituted furans .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of a fused bicyclic ring system that includes an imidazole ring and a pyridine ring. This structure provides a versatile platform for the generation of stable N-heterocyclic carbenes . The electronic properties of these compounds can be significantly influenced by the nature of the substituents on the imidazo[1,5-a]pyridine backbone, as demonstrated by the synthesis and characterization of various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo a variety of chemical reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine can lead to the formation of a 3H-imidazo[4,5-b]pyridine derivative . The functionalization reactions of these compounds can be studied both experimentally and theoretically to understand the underlying mechanisms . Additionally, the imidazo[1,5-a]pyridine skeleton has been used to synthesize new types of stable N-heterocyclic carbenes, which have been characterized and evaluated for their π-accepting character .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure and the substituents present. For instance, the synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers have shown that the physicochemical properties and biological activity of these compounds can be modulated by varying the substituents . The optical properties of a library of π-expanded imidazo[1,2-a]pyridines have been characterized, revealing strong UV absorption and fluorescence . Additionally, the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid and its anion-based complexes has provided insights into their crystal structures, thermal stability, and magnetic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization Reactions: The synthesis of 3H-imidazo[4,5-b]pyridine derivatives through functionalization reactions has been explored. In one study, 1H-pyrazole-3-carboxylic acid was converted to 1H-pyrazole-3-carboxamide, and a 3H-imidazo[4,5-b]pyridine derivative was formed through a specific reaction process. The structures of these compounds were determined spectroscopically, and their formation mechanism was examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).
  • Vibrational Spectra and Molecular Structure: Research has been conducted on the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine and its methyl derivatives. Density Functional Theory (DFT) was used to determine the optimized bond lengths and angles, showing good agreement with X-ray data. The research highlighted the role of the N+H group in medium strong hydrogen bonds (Lorenc et al., 2008).

Applications in Drug Development

  • Anticancer and Anti-inflammatory Agents: The 3H-imidazo[4,5-b]pyridine ring system has been evaluated for developing novel anticancer and anti-inflammatory agents. A study investigated eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their cytotoxic activity against several cancer cell lines, with moderate activity observed. Additionally, COX-1 and COX-2 inhibitory activities were evaluated, showing selective inhibition by one of the compounds (Kirwen et al., 2016).
  • Anticancer and Antimicrobial Activity: Another study synthesized and characterized new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, evaluating them for their anticancer and antimicrobial activities. Some compounds showed promising antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines (Shelke et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid are the IKK-ɛ and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ɛ and TBK1, by inhibiting their activity . This inhibition prevents the phosphorylation process, thereby reducing the activation of NF-kappaB . The compound’s mode of action is primarily based on its structural resemblance to purines, which allows it to bind effectively to its targets .

Biochemical Pathways

The inhibition of IKK-ɛ and TBK1 enzymes by this compound affects the NF-kappaB pathway . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. By inhibiting this pathway, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The result of the action of this compound is the modulation of various cellular pathways. This modulation can lead to changes in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The specific molecular and cellular effects depend on the particular pathway that is affected.

Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZJOKOKGRAPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392435
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78316-08-2
Record name 78316-08-2
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Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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